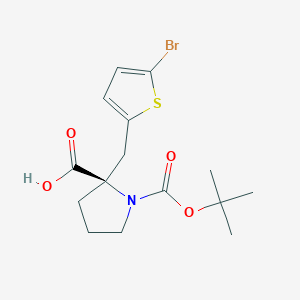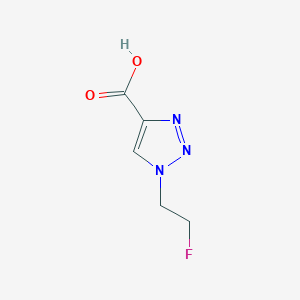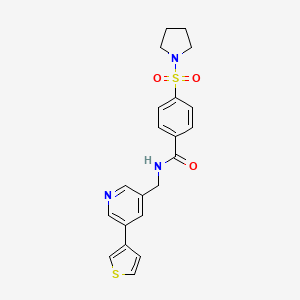
4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidine ring, a sulfonyl group, and a benzamide moiety, which are common functional groups in medicinal chemistry. The presence of a thiophene and a pyridine ring suggests potential for aromatic interactions and electronic effects that could influence its reactivity and binding properties.
Synthesis Analysis
While the specific synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involved chlorination, aminolysis, reduction, condensation, and reduction steps, resulting in a yield of 54.5% . This suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the starting materials and specific reagents used in each step to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR and MS , as well as IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These methods would likely be applicable to determine the structure of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. Additionally, the crystal structure and conformation of a solvated pyrrolidine derivative have been studied, revealing an essentially planar aromatic ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group . This information could provide insight into the expected conformation of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The benzamide moiety is known for its participation in amide bond formation and cleavage reactions. The sulfonyl group attached to the pyrrolidine ring could make the compound a potential electrophile or leaving group in substitution reactions. The aromatic thiophene and pyridine rings could undergo electrophilic substitution reactions, given the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its UV-Visible absorption properties, as seen in related compounds . The solubility of the compound would be affected by the polar sulfonyl group and the potential for hydrogen bonding, as indicated by the study of a related solvated pyrrolidine derivative . The compound's luminescence and aggregation behavior in different solvents could also be of interest, as similar compounds have shown aggregation-enhanced emission and multi-stimuli-responsive properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Applications
Compounds with similar structural motifs have been investigated for their biological activities and potential therapeutic applications. For instance, Nonaqueous capillary electrophoresis has been used for the separation of related substances, indicating the importance of analytical methods in quality control and pharmaceutical development (Lei Ye et al., 2012). Another study on κ-opioid receptor antagonists showed that such compounds have therapeutic potential in treating depression and addiction disorders (S. Grimwood et al., 2011), highlighting the pharmacological significance of these chemical structures.
Organic Synthesis and Chemical Properties
Research into the cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides has yielded novel heterocyclic compounds, demonstrating the versatility of these structures in synthesizing complex molecules (I. Danilyuk et al., 2016). Similarly, the synthesis of thiophenylhydrazonoacetates for heterocyclic construction underlines the role of such compounds in generating diverse molecular architectures with potential utility in various fields (R. Mohareb et al., 2004).
Material Science and Optical Properties
The study on pyridyl substituted benzamides with aggregation enhanced emission and stimuli-responsive properties explores the application of these compounds in developing novel materials with potential uses in sensors and electronic devices (A. Srivastava et al., 2017). This research demonstrates the intersection of organic chemistry and material science, where molecular design can lead to advanced functional materials.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(23-13-16-11-19(14-22-12-16)18-7-10-28-15-18)17-3-5-20(6-4-17)29(26,27)24-8-1-2-9-24/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQEAZPHLWMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
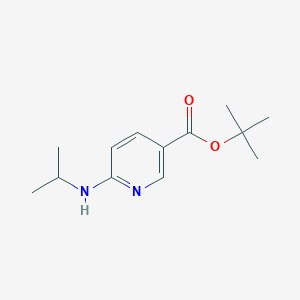
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
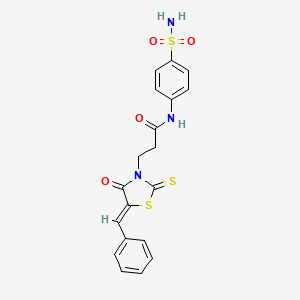



![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)
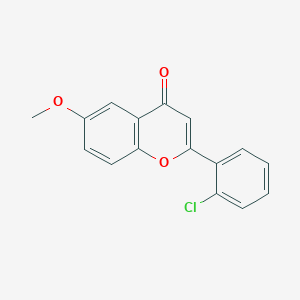
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)
